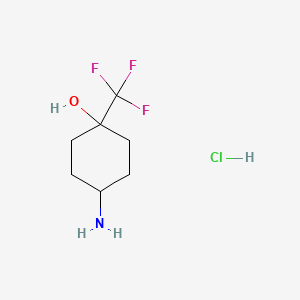

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride" is not directly mentioned in the provided papers, but related compounds and their synthesis, properties, and reactivity are discussed. These compounds are generally characterized by the presence of a cyclohexane ring, which is a common structural motif in medicinal chemistry due to its prevalence in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of L-serine as a starting material for diastereoselective synthesis, as seen in the preparation of a functionalized cyclohexene skeleton of GS4104 . Another approach involves the nucleophilic substitution reaction to introduce a trifluoromethyl group into a cyclohexane cardo group, followed by catalytic reduction to afford the desired diamine . These methods highlight the versatility of cyclohexane derivatives in chemical synthesis and their potential for functionalization.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is often confirmed by NMR studies, as in the case of the key intermediates in the synthesis of GS4104 . Computational methods such as CASSCF and UB3LYP calculations are also used to predict the geometry and stability of related cationic species, providing insights into their electronic structure and reactivity .

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives can vary significantly depending on the substituents and the reaction conditions. For instance, the generation and reactivity of the 4-aminophenyl cation, a related species, have been studied through photolysis, with the cation undergoing various electrophilic substitution reactions . The presence of fluorine atoms in the cyclohexane ring can also influence the compound's reactivity, as seen in the design of 1-amino-4,4-difluorocyclohexanecarboxylic acid for drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, fluorinated polyimides based on cyclohexane show excellent solubility, thermal stability, and lower dielectric constants compared to their nonfluorinated counterparts . The introduction of fluorine atoms can also affect the lipophilicity, acidity, and fluorescent properties of the compounds, as suggested by the study of 1-amino-4,4-difluorocyclohexanecarboxylic acid . Additionally, electrochemical and spectroscopic studies provide insights into the tautomeric equilibria and electroreduction mechanisms of cyclohexane derivatives .

Scientific Research Applications

Synthesis and Properties of Organosoluble Polyimides

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride has been used in the synthesis of new aromatic diamines with cyclohexane cardo groups. These diamines are essential in creating fluorinated polyimides with excellent solubility and thermal stability, useful in organic solvents and for applications requiring high-temperature resistance. These polyimides also exhibit better solubility, lighter color, lower dielectric constants, and moisture absorption compared to nonfluorinated polyimides, making them suitable for microelectronic applications (Yang, Su, & Hsiao, 2004).

Development of Trifluoromethyl Building Blocks

Research demonstrates the utilization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride in developing novel trifluoromethyl building blocks. These building blocks are highly functionalized and serve as reactive intermediates for synthesizing organic and heterocyclic compounds. This development is significant for creating complex molecules in pharmaceutical and material science research (Fadeyi & Okoro, 2008).

Synthesis of Antiproliferative Compounds

This compound has been used in synthesizing novel triazinobenzimidazoles, demonstrating potential antiproliferative activity against various human cancer cell lines. This research indicates its application in developing new anticancer agents, showcasing its role in medicinal chemistry (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Enantioselective Catalysis

The compound has been involved in synthesizing chiral ligands for enantioselective catalysis. This application is crucial in the field of synthetic organic chemistry, where creating chiral molecules with high enantioselectivity is vital for pharmaceuticals and agrochemicals (Asami et al., 2015).

NMR and Fluorescence Spectroscopy

It has been employed as a chiral solvating agent for molecular recognition, detectable by NMR or fluorescence spectroscopy. This application is vital in analytical chemistry for isomer discrimination and quantitative determination, enhancing the understanding of molecular interactions and structure (Khanvilkar & Bedekar, 2018).

Safety and Hazards

The safety information for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name |

4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNUWFMAWKRDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(F)(F)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2408962-48-9, 2137056-98-3 |

Source

|

| Record name | rac-(1s,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)

![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)